Cas no 1500373-45-4 (3-Fluoro-5-(2-methylpropoxy)aniline)

3-Fluoro-5-(2-methylpropoxy)aniline is a fluorinated aniline derivative characterized by the presence of a 2-methylpropoxy substituent at the meta position relative to the amino group. This compound is of interest in pharmaceutical and agrochemical research due to its structural features, which can influence reactivity and binding interactions. The fluorine atom enhances electron-withdrawing properties, while the isobutoxy group introduces steric and lipophilic effects, making it a versatile intermediate for synthesizing biologically active molecules. Its well-defined structure allows for precise modifications in drug discovery and material science applications. The compound is typically handled under controlled conditions due to the reactivity of the aniline moiety.
3-Fluoro-5-(2-methylpropoxy)aniline structure
1500373-45-4 structure
商品名:3-Fluoro-5-(2-methylpropoxy)aniline
CAS番号:1500373-45-4
MF:C10H14FNO
メガワット:183.22266626358
CID:5704207
PubChem ID:80752078

3-Fluoro-5-(2-methylpropoxy)aniline 化学的及び物理的性質

名前と識別子

    • 3-fluoro-5-(2-methylpropoxy)aniline
    • AKOS019320057
    • EN300-1296019
    • 1500373-45-4
    • Benzenamine, 3-fluoro-5-(2-methylpropoxy)-
    • 3-Fluoro-5-(2-methylpropoxy)aniline
    • インチ: 1S/C10H14FNO/c1-7(2)6-13-10-4-8(11)3-9(12)5-10/h3-5,7H,6,12H2,1-2H3
    • InChIKey: SWIGMQNVXLSMMD-UHFFFAOYSA-N
    • ほほえんだ: FC1C=C(C=C(C=1)OCC(C)C)N

計算された属性

  • せいみつぶんしりょう: 183.105942232g/mol
  • どういたいしつりょう: 183.105942232g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 152
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 35.2Ų

じっけんとくせい

  • 密度みつど: 1.078±0.06 g/cm3(Predicted)
  • ふってん: 269.1±20.0 °C(Predicted)
  • 酸性度係数(pKa): 3.15±0.10(Predicted)

3-Fluoro-5-(2-methylpropoxy)aniline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1296019-10000mg
3-fluoro-5-(2-methylpropoxy)aniline
1500373-45-4
10000mg
$2701.0 2023-09-30
Enamine
EN300-1296019-250mg
3-fluoro-5-(2-methylpropoxy)aniline
1500373-45-4
250mg
$579.0 2023-09-30
Enamine
EN300-1296019-1000mg
3-fluoro-5-(2-methylpropoxy)aniline
1500373-45-4
1000mg
$628.0 2023-09-30
Enamine
EN300-1296019-2500mg
3-fluoro-5-(2-methylpropoxy)aniline
1500373-45-4
2500mg
$1230.0 2023-09-30
Enamine
EN300-1296019-500mg
3-fluoro-5-(2-methylpropoxy)aniline
1500373-45-4
500mg
$603.0 2023-09-30
Enamine
EN300-1296019-1.0g
3-fluoro-5-(2-methylpropoxy)aniline
1500373-45-4
1g
$0.0 2023-06-06
Enamine
EN300-1296019-100mg
3-fluoro-5-(2-methylpropoxy)aniline
1500373-45-4
100mg
$553.0 2023-09-30
Enamine
EN300-1296019-50mg
3-fluoro-5-(2-methylpropoxy)aniline
1500373-45-4
50mg
$528.0 2023-09-30
Enamine
EN300-1296019-5000mg
3-fluoro-5-(2-methylpropoxy)aniline
1500373-45-4
5000mg
$1821.0 2023-09-30

3-Fluoro-5-(2-methylpropoxy)aniline 関連文献

3-Fluoro-5-(2-methylpropoxy)anilineに関する追加情報

3-Fluoro-5-(2-methylpropoxy)aniline (CAS No. 1500373-45-4): A Comprehensive Overview

3-Fluoro-5-(2-methylpropoxy)aniline (CAS No. 1500373-45-4) is a specialized fluorinated aromatic amine with significant potential in pharmaceutical and agrochemical applications. This compound, characterized by its unique fluoro-substituted aniline structure, has garnered attention in recent years due to its versatile reactivity and potential as a building block in drug discovery. The presence of both fluoro and 2-methylpropoxy groups on the aromatic ring imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis.

The growing demand for fluorinated pharmaceuticals has positioned 3-Fluoro-5-(2-methylpropoxy)aniline as a compound of interest in medicinal chemistry. Recent studies highlight the importance of fluoro-substituted anilines in developing kinase inhibitors and GPCR-targeted drugs, addressing current healthcare challenges such as oncology and CNS disorders. Researchers frequently search for "fluoro aniline derivatives in drug discovery" and "CAS 1500373-45-4 applications," reflecting the compound's relevance in contemporary research.

From a chemical perspective, 3-Fluoro-5-(2-methylpropoxy)aniline demonstrates interesting physicochemical properties. The electron-withdrawing fluorine at the 3-position and the bulky 2-methylpropoxy group at the 5-position create a distinctive electronic environment that influences its reactivity in various transformations. This makes it particularly useful in Pd-catalyzed coupling reactions, a topic frequently searched by synthetic chemists working on "cross-coupling reactions with fluorinated anilines."

The synthesis of 3-Fluoro-5-(2-methylpropoxy)aniline typically involves multi-step procedures starting from commercially available fluorophenol derivatives. Current literature suggests growing interest in "green synthesis methods for fluorinated anilines," reflecting the pharmaceutical industry's push toward more sustainable manufacturing processes. The compound's moderate lipophilicity, imparted by the isobutoxy side chain, makes it particularly interesting for medicinal chemistry applications where membrane permeability is crucial.

In material science applications, researchers have explored 3-Fluoro-5-(2-methylpropoxy)aniline as a precursor for advanced polymers and liquid crystals. The combination of fluorine atoms and alkoxy side chains can influence material properties such as thermal stability and optical characteristics. These applications align with current trends in "fluorinated materials for electronics" and "specialty chemicals for display technologies," which are hot topics in materials science research.

The global market for fluorinated fine chemicals has seen steady growth, with 3-Fluoro-5-(2-methylpropoxy)aniline occupying a niche but important position. Industry reports indicate increasing demand for "high-purity fluorinated building blocks" and "custom synthesis of fluorinated intermediates," reflecting the compound's commercial significance. Regulatory considerations for fluorinated compounds remain an important discussion point, with many researchers searching for "REACH compliance of fluorinated aromatics."

Analytical characterization of 3-Fluoro-5-(2-methylpropoxy)aniline typically involves advanced techniques such as NMR spectroscopy (particularly 19F NMR), mass spectrometry, and HPLC purity analysis. The compound's stability profile and storage conditions are frequently searched topics, especially by process chemists interested in "long-term stability of fluorinated anilines" and "handling sensitive aromatic amines."

Future research directions for 3-Fluoro-5-(2-methylpropoxy)aniline may explore its potential in emerging areas such as PET radiopharmaceuticals (where fluorine-18 labeled analogs could be valuable) or as a scaffold for bioconjugation chemistry. The compound's structural features make it amenable to various modifications, addressing current search trends like "versatile fluorinated scaffolds" and "multifunctional aromatic amines." As the pharmaceutical industry continues to explore fluorinated compounds, the importance of specialized intermediates like 3-Fluoro-5-(2-methylpropoxy)aniline is likely to grow.

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